molecular formula C18H15NO2 B2649123 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one CAS No. 202331-94-0

3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one

Cat. No.: B2649123
CAS No.: 202331-94-0
M. Wt: 277.323
InChI Key: DCDUKTUZOFIPJE-UHFFFAOYSA-N
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Description

3-Acetyl-6-methyl-4-phenylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a methyl group at position 6, an acetyl group at position 3, and a phenyl substituent at position 4 on the quinoline core. Quinolin-2(1H)-ones are pivotal in biosynthetic pathways and serve as precursors for quinoline alkaloids and pharmacologically active compounds .

  • Core Structure: The quinolin-2(1H)-one scaffold provides a planar aromatic system with hydrogen-bonding capabilities via the lactam oxygen.

Properties

IUPAC Name

3-acetyl-6-methyl-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-8-9-15-14(10-11)17(13-6-4-3-5-7-13)16(12(2)20)18(21)19-15/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDUKTUZOFIPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one has been studied for its potential antimicrobial properties. Research indicates that quinoline derivatives exhibit activity against a variety of pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function.

Anticancer Properties
The compound has also been investigated for anticancer effects. Studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Study: Anticancer Activity
In a specific study, the compound was tested against human epidermoid carcinoma cells (A431). The results indicated a dose-dependent induction of apoptosis, suggesting that the compound could be further developed as an anticancer drug .

Synthesis and Chemical Applications

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows chemists to modify it to create more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes and Yield Data

Reaction TypeStarting MaterialsYield (%)
Acetylation2-amino-5-chlorobenzophenone75
CyclizationSubstituted aniline + ketonesVariable
FunctionalizationReaction with acetic anhydrideHigh

Biological Research

Enzyme Inhibition
Research has shown that quinoline derivatives can act as enzyme inhibitors. The mechanism often involves binding to the active site of enzymes, thus preventing substrate interaction. For example, studies indicate that this compound may inhibit certain kinases involved in cancer progression .

Case Study: Enzyme Interaction
A study focused on the interaction of this compound with urease showed enhancement activity, suggesting potential applications in treating conditions related to urea metabolism . This highlights the importance of further exploring its biochemical interactions.

Material Science

Dyes and Pigments
The compound is also utilized in the development of dyes and pigments due to its vivid color properties. Quinoline derivatives are known for their ability to absorb light at specific wavelengths, making them suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, they may inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Structural Impacts

The following table compares 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one with structurally related quinolinones:

Compound Name Substituents (Position) Key Structural Features References
3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one Cl (6), Ac (3), Ph (4) Chlorine increases molecular polarity and electronegativity; dihedral angle: 70.5°–75.4° between phenyl and quinoline planes .
3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one Cl (6), Ac (3), Ph (4), Et (1) Ethyl group at N1 enhances lipophilicity; intermolecular C–H⋯O hydrogen bonds stabilize crystal packing .
4-Hydroxy-3-phenylquinolin-2(1H)-one OH (4), Ph (3) Hydroxyl group increases hydrogen-bonding capacity and acidity compared to acetyl .
3-Acetyl-1-methyl-6-chloro-4-phenylquinolin-2(1H)-one Cl (6), Ac (3), Ph (4), Me (1) Methyl at N1 reduces steric hindrance vs. ethyl; molecular weight: 311.76 g/mol .

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Chlorine at position 6 increases molecular weight and boiling point (e.g., 472.4°C predicted for methyl-substituted analogs) compared to methyl .
  • N1 Substituents : Ethyl or methyl groups at N1 influence crystal packing via van der Waals interactions .
  • Planarity: Dihedral angles between phenyl and quinoline planes range from 65.5° to 75.4°, affecting π-conjugation and solid-state interactions .

Physical and Spectroscopic Properties

Property This compound (Predicted) 3-Acetyl-6-Chloro-4-Phenylquinolin-2(1H)-one 3-Acetyl-1-Methyl-6-Chloro-4-Phenylquinolin-2(1H)-one
Molecular Formula C₁₈H₁₅NO₂ C₁₇H₁₂ClNO₂ C₁₈H₁₄ClNO₂
Molecular Weight (g/mol) ~285.3 313.7 311.76
Density (g/cm³) ~1.25 (estimated) 1.296 (predicted) 1.296 (predicted)
Boiling Point (°C) ~450 (estimated) 472.4 (predicted) 472.4 (predicted)
¹H NMR (δ ppm) Expected signals: NH (~12.2), CH3 (2.2–2.5), aromatic (6.8–7.4) Similar to methyl analogs but with Cl-induced deshielding CH3 (2.26–2.45 ppm), NH (12.26 ppm)

Notes:

  • Chlorine substituents increase molecular weight and density due to higher atomic mass and polarizability.
  • Methyl groups reduce melting/boiling points compared to bulkier substituents like ethyl .

Biological Activity

3-Acetyl-6-methyl-4-phenylquinolin-2(1H)-one is a quinoline derivative that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H15N1O and a molecular weight of approximately 277.32 g/mol. Its structure includes a quinoline core with specific substituents that enhance its biological activity:

  • Acetyl group at the 3-position
  • Methyl group at the 6-position
  • Phenyl group at the 4-position

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Preliminary studies have demonstrated the anticancer potential of this compound. It has been evaluated against several cancer cell lines, with notable results:

Cell Line IC50 (µM)
NSC Lung Cancer EKVX0.5
Colon Cancer HCT-151.0
Breast Cancer MDA-MB-2310.8

The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells . Additionally, it has been reported to inhibit the Hedgehog signaling pathway, further supporting its role as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • DNA Interaction : It can bind to DNA, disrupting replication and transcription processes.
  • Signal Pathway Modulation : By affecting pathways such as PI3K/Akt and Hedgehog signaling, it can alter cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Screening : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant antimicrobial activity against common pathogens .
  • Antitumor Activity : Another investigation into quinoline derivatives revealed that compounds similar to this compound showed selective cytotoxicity against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving substituted anilines and β-keto esters. For example, intermediate quinoline scaffolds can be generated by refluxing precursors in acetic acid or polyphosphoric acid. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Structural integrity is confirmed via 1H^1H- and 13C^{13}C-NMR spectroscopy, with critical attention to the acetyl (-COCH3_3) and methyl (-CH3_3) proton signals (δ ~2.5–2.7 ppm and δ ~2.3 ppm, respectively) .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Nonius MACH-3) using Mo-Kα radiation (λ = 0.71073 Å). Data collection involves ω–2θ scans with absorption corrections (e.g., ψ-scan method). The structure is solved via direct methods (SHELXS) and refined using SHELXL, with anisotropic displacement parameters for non-H atoms. Reported parameters include:

ParameterValue
Space groupMonoclinic, P21/nP2_1/n
Unit cell (Å)a=10.043a = 10.043, b=18.663b = 18.663, c=15.537c = 15.537, β = 91.8°
Z8
R-factor<0.05
(Data adapted from a structurally analogous quinolinone derivative) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical (DFT-computed) and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts or IR vibrational modes often arise from solvation effects or crystal-packing interactions absent in gas-phase DFT models. To address this:

  • Perform solvent-phase DFT simulations (e.g., using Gaussian with PCM solvent models).
  • Compare experimental solid-state IR spectra with computed vibrational modes, accounting for hydrogen-bonding interactions observed in SCXRD (e.g., N–H⋯O bonds in the crystal lattice) .
  • Validate structural outliers using the IUCr’s structure-validation tools (e.g., check for unusual bond lengths/angles via PLATON) .

Q. What strategies mitigate challenges in refining crystal structures with multiple molecules in the asymmetric unit, as seen in quinolin-2(1H)-one derivatives?

  • Methodological Answer : When two independent molecules occupy the asymmetric unit (Z′ > 1), refine each as separate rigid bodies in SHELXL. Key steps:

  • Apply similarity restraints (SIMU/DELU) to ensure chemically equivalent bonds/angles across molecules.
  • Analyze intermolecular interactions (e.g., π–π stacking, hydrogen bonds) via Mercury or OLEX2 to identify packing-driven distortions.
  • Validate refinement stability using the Hirshfeld surface analysis to detect residual electron density peaks .

Q. How do substituent effects (e.g., acetyl vs. hydroxy groups) influence the biological activity of quinolin-2(1H)-one derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical:

  • Replace the acetyl group with a hydroxy moiety to assess hydrogen-bonding capacity with target enzymes (e.g., SIRT1 inhibition assays) .
  • Compare IC50_{50} values against control compounds using enzymatic assays (e.g., fluorometric kits for deacetylase activity).
  • Perform molecular docking (AutoDock Vina) to predict binding poses in active sites, correlating with experimental IC50_{50} data .

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